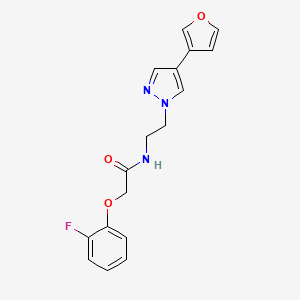

2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3/c18-15-3-1-2-4-16(15)24-12-17(22)19-6-7-21-10-14(9-20-21)13-5-8-23-11-13/h1-5,8-11H,6-7,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEFMWJPZIVTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCN2C=C(C=N2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

Synthesis of the Pyrazole Derivative: The condensation of a suitable hydrazine derivative with a diketone or equivalent to form the pyrazole ring.

Coupling Reaction: The coupling of the fluorophenoxy intermediate with the pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its unique structural features. Below are the key areas of application:

Antitumor Activity

Research indicates that derivatives of this compound may exhibit significant antitumor properties. The presence of the furan and pyrazole moieties is particularly noteworthy as they have been associated with enhanced cytotoxic effects against various cancer cell lines.

- Case Study : In vitro studies have shown that related compounds can inhibit the growth of colon cancer cells (HT29), with IC50 values indicating potent activity. Modifications to the structure, such as the introduction of electron-donating groups, have been found to enhance these effects.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its ability to inhibit bacterial growth suggests potential applications in treating infections.

- Data Table - Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm |

| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Synergistic effects noted |

Neuropharmacological Applications

The structural components of the compound suggest potential interactions with neurotransmitter systems, particularly due to the presence of the morpholine-like moiety.

- Mechanism of Action : Preliminary studies indicate that it may modulate neurotransmitter receptors, which could be beneficial for developing treatments for neurological disorders.

Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds similar to 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide:

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with pyrazole intermediates under specific conditions (e.g., reflux in ethanol). The resulting product is typically characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity.

In Vitro Studies

In vitro assays have been conducted to assess both cytotoxicity and antimicrobial efficacy:

- Cytotoxicity Assays : These studies reveal that structural modifications significantly impact the cytotoxic potential against various cancer cell lines, including Jurkat T cells.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

Modulating Signal Transduction: Influencing cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Key Observations :

- Fluorine vs. Chlorine: Fluorine in the phenoxy group (target compound) may reduce metabolic degradation compared to chlorine in analogs like metazachlor .

- Heterocyclic Systems: Pyrazole rings are common in pesticidal (e.g., ) and kinase-targeting compounds ().

- Amide Linkers : Ethylacetamide chains (target compound) vs. sulfanyl or triazole linkers () influence solubility and membrane permeability.

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s fluorophenoxy group may increase blood-brain barrier penetration compared to chlorinated analogs.

- Pyrazole derivatives with cyano groups () show insecticidal activity, suggesting the target compound’s furan substitution could expand its biological profile.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a fluorophenoxy group, a furan ring, and a pyrazole moiety. The structural formula can be represented as follows:

Research indicates that compounds containing pyrazole and furan groups often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer effects. The proposed mechanisms include:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown the ability to inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can elevate intracellular ROS levels, contributing to their cytotoxic effects against cancer cells .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives similar to this compound. Key findings include:

- Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics. For instance, related pyrazole compounds have shown IC50 values ranging from 0.21 µM to 12.15 µg/mL against different cancer types .

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| St.9 | A375 | 0.25 nM |

| St.24 | MCF-7 | 2.52 µM |

| 2-(Fluoro...) | Various | TBD (to be determined) |

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis.

- Apoptotic Induction : Increased levels of ROS lead to mitochondrial dysfunction and activation of apoptotic pathways.

- Targeting Specific Kinases : The binding interactions with CDK proteins suggest a targeted approach to inhibit tumor growth effectively .

Case Studies

A recent study highlighted the efficacy of similar pyrazole derivatives in vivo using xenograft models. The results indicated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.